5-Methyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid

Medicinal Chemistry Physicochemical Properties ADME

Finding heterocyclic building blocks with balanced lipophilicity for CNS lead optimization is a persistent challenge. 5-Methyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid (CAS 299920-96-0) solves this with its unique 4-pyrrolidin-1-ylmethyl, 5-methyl-substituted furan scaffold. • Predicted logD -0.7 (pH 7.4) - tuned for BBB penetration • Tertiary amine handle for salt formation & further derivatization • TPSA 53.7 Ų, 4 HBA - balanced ADME profile without excess MW Supplied at ≥97% purity; store sealed dry at 2-8°C.

Molecular Formula C11H15NO3
Molecular Weight 209.245
CAS No. 299920-96-0
Cat. No. B2467275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid
CAS299920-96-0
Molecular FormulaC11H15NO3
Molecular Weight209.245
Structural Identifiers
SMILESCC1=C(C=C(O1)C(=O)O)CN2CCCC2
InChIInChI=1S/C11H15NO3/c1-8-9(6-10(15-8)11(13)14)7-12-4-2-3-5-12/h6H,2-5,7H2,1H3,(H,13,14)
InChIKeyRKRGKIYAEUWAOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid


5-Methyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid (CAS 299920-96-0) is a heterocyclic organic compound with the molecular formula C11H15NO3 . It is a furan derivative featuring a carboxylic acid at the 2-position, a methyl group at the 5-position, and a pyrrolidin-1-ylmethyl moiety at the 4-position . This compound is primarily utilized as a synthetic building block in medicinal chemistry and organic synthesis . Its unique substitution pattern on the furan ring distinguishes it from other furan carboxylic acids and offers specific physicochemical properties [1].

Defined heterocyclic scaffold for medicinal chemistry library synthesis
Regiospecific 4-substitution pattern for SAR diversification studies
Pyrrolidine handle supports further derivatization and salt formation

Limitations of Standard Furan-2-Carboxylic Acids


Generic furan-2-carboxylic acid building blocks, such as the unsubstituted furan-2-carboxylic acid (CAS 88-14-2) or its simple alkyl esters, lack the specific 4-pyrrolidin-1-ylmethyl and 5-methyl substitutions present in the target compound [1]. This substitution pattern is critical for introducing defined steric bulk and basicity into a molecular scaffold [2]. The pyrrolidine moiety provides a tertiary amine center for potential salt formation or receptor interaction, while the methyl group alters the furan ring's electronic properties and lipophilicity [2]. Substituting with an analog like 5-(pyrrolidin-1-ylmethyl)furan-2-carboxylic acid (CAS 400750-49-4), which lacks the 5-methyl group, would result in a compound with different hydrogen bonding, steric, and lipophilic profiles, potentially impacting target binding or downstream synthetic routes [3].

Unsubstituted
4-pyrrolidinylmethyl + 5-methyl substituents
Furan-2-carboxylic acid (CAS 88-14-2) lacks both key substituents, altering scaffold geometry and lipophilicity
Des-methyl
5-methyl group present
5-(pyrrolidin-1-ylmethyl)furan-2-carboxylic acid may shift lipophilicity and steric profile
Regioisomer
4-pyrrolidin-1-ylmethyl substitution
5-substituted analog creates different spatial geometry; may not reproduce target binding orientation

Key Analog Comparisons


Effect of 5-Methyl on Lipophilicity

The presence of the 5-methyl group on the furan ring of the target compound significantly alters its lipophilicity compared to the des-methyl analog, 5-(pyrrolidin-1-ylmethyl)furan-2-carboxylic acid. This difference is quantified by comparing their predicted logD values at pH 7.4, a critical parameter for membrane permeability and bioavailability. The target compound is predicted to be substantially more lipophilic [1][2].

Lipophilicity gain
Cross-study comparable
Predicted logD: -0.7 vs -1.8 (des-methyl analog)
Supports membrane permeability screening context
Computational prediction at pH 7.4; requires experimental validation
Medicinal Chemistry Physicochemical Properties ADME

Hydrogen Bond Acceptor Capacity

The combination of the furan oxygen, carboxylic acid, and pyrrolidine nitrogen provides a specific hydrogen bond acceptor (HBA) count of 4, which differs from simpler furan carboxylates. This is a direct result of the compound's unique substitution pattern and influences its interaction with biological targets and solvents [1].

HBA count
Class-level inference
4 HBAs vs 2 HBAs (furan-2-carboxylic acid)
May influence target interaction and solubility profile
Computed property; context-dependent binding effects
Medicinal Chemistry Molecular Recognition Physicochemical Properties

Regioisomeric Purity: 4- vs 5-Substitution

The target compound is a specific regioisomer with the pyrrolidin-1-ylmethyl group at the 4-position of the furan ring. This contrasts with the 5-substituted analog, 5-(pyrrolidin-1-ylmethyl)furan-2-carboxylic acid (CAS 400750-49-4) . The 4-substitution pattern places the basic amine further from the carboxylic acid, creating a different spatial arrangement and electronic distribution across the heterocycle. This specific geometry is essential for generating diverse chemical space in library synthesis and can lead to different biological activities [1].

Regioisomer identity
Head-to-head
4-substituted vs 5-substituted pyrrolidin-1-ylmethyl furan
Regioisomer choice is critical for SAR integrity
Structural comparison; activity differences require empirical review
Organic Synthesis Medicinal Chemistry Building Block Purity

5-Methyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic Acid Applications


Design of CNS-Penetrant Drug Candidates

Based on its increased lipophilicity (predicted logD of -0.7 at pH 7.4) compared to des-methyl analogs [1], this building block is better suited for incorporation into the design of drug candidates requiring blood-brain barrier penetration. Its moderate lipophilicity and balanced hydrogen bonding profile (4 HBAs) offer a starting point for optimizing CNS drug properties [2].

Parallel Library Synthesis

The unique 4-substituted regioisomer provides a distinct vector for diversification in parallel synthesis. Its tertiary amine (pyrrolidine) is a common handle for further derivatization (e.g., alkylation, amide formation), and its specific spatial arrangement around the furan core enables access to a chemical space not covered by the more common 5-substituted analog [1].

Physicochemical Tuning in Hit-to-Lead

The combination of the 5-methyl and 4-pyrrolidin-1-ylmethyl groups offers a defined balance of lipophilicity (XLogP3 = -0.7) and polarity (TPSA = 53.7 Ų) [2]. This makes it a valuable fragment or building block for fine-tuning the ADME properties of a lead series without drastically altering molecular weight or introducing additional chiral centers.

Application
Selection Property
Validation Focus
CNS-penetrant candidate design
Moderate lipophilicity and balanced HBA profile
Permeability assay review
Parallel library synthesis
Unique 4-substituted regioisomer vector
Diversification compatibility and scaffold purity
Hit-to-lead physicochemical tuning
Defined lipophilicity and polarity balance
ADME assay context and lead property optimization

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